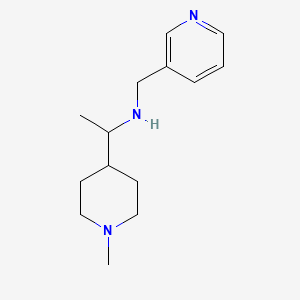![molecular formula C10H9BrN2OS2 B14910521 2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14910521.png)
2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazole typically involves the reaction of 4-bromophenol with 2-chloroethyl sulfide, followed by cyclization with thiosemicarbazide under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazole has been explored for various scientific research applications:
Wirkmechanismus
The exact mechanism of action of 2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazole varies depending on its application. In antimicrobial activity, it is believed to interfere with the synthesis of bacterial cell walls or inhibit essential enzymes . In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
1,3,4-Thiadiazole: A parent compound with similar structural features.
2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazole: A closely related compound with a chlorine atom instead of bromine.
Uniqueness: 2-{[2-(4-Bromophenoxy)ethyl]sulfanyl}-1,3,4-thiadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This compound’s specific structural arrangement allows for unique interactions with biological targets, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C10H9BrN2OS2 |
|---|---|
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
2-[2-(4-bromophenoxy)ethylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C10H9BrN2OS2/c11-8-1-3-9(4-2-8)14-5-6-15-10-13-12-7-16-10/h1-4,7H,5-6H2 |
InChI-Schlüssel |
BMQFKPMBEPTZDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCCSC2=NN=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine](/img/structure/B14910438.png)
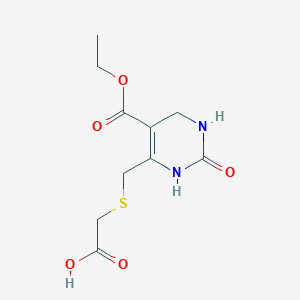
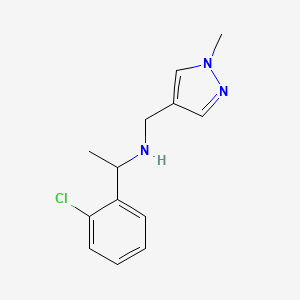

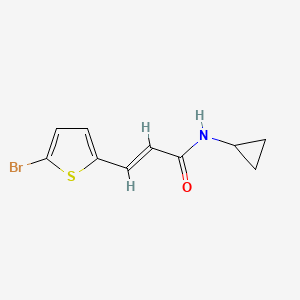
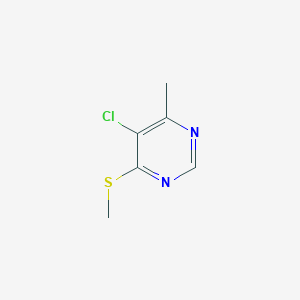
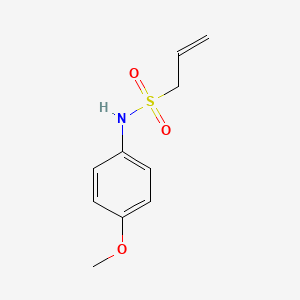

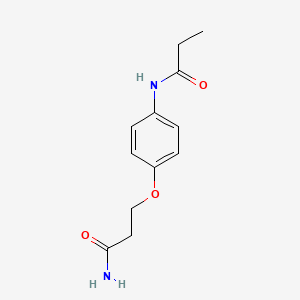
![7-Chloro-3-iodo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B14910487.png)



